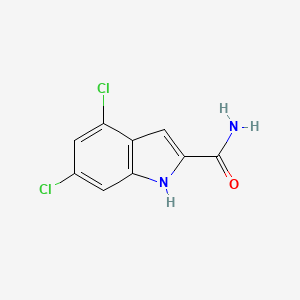
4,6-Dichloro-1H-indole-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,6-Dichloro-1H-indole-2-carboxamide is a compound belonging to the indole family, which is a significant class of heterocyclic aromatic organic compounds. Indole derivatives are known for their diverse biological activities and are found in many natural products and pharmaceuticals
Preparation Methods
The synthesis of 4,6-Dichloro-1H-indole-2-carboxamide typically involves the reaction of 4,6-dichloroindole-2-carboxylic acid with ammonia or hydrazine hydrate . The reaction is facilitated by the use of activating agents such as 1,1’-carbonyldiimidazole (CDI) to form the corresponding carboxamide . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
4,6-Dichloro-1H-indole-2-carboxamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms at positions 4 and 6 can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Amidation: The carboxamide group can participate in further amidation reactions to form more complex derivatives.
Common reagents used in these reactions include bases, acids, and other nucleophiles, depending on the desired transformation. Major products formed from these reactions vary based on the substituents introduced and the reaction conditions employed.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 4,6-Dichloro-1H-indole-2-carboxamide involves its interaction with specific molecular targets. The carboxamide moiety allows the compound to form hydrogen bonds with various enzymes and proteins, potentially inhibiting their activity . This interaction can lead to the modulation of biological pathways, contributing to its observed biological effects.
Comparison with Similar Compounds
4,6-Dichloro-1H-indole-2-carboxamide can be compared with other indole derivatives such as:
4,6-Difluoro-1H-indole-2-carboxamide: Similar in structure but with fluorine atoms instead of chlorine, showing different reactivity and biological activity.
4,6-Dichloro-N-(4,4-dimethylcyclohexyl)-1H-indole-2-carboxamide: A derivative with a cyclohexyl group, exhibiting improved in vitro activity.
Properties
Molecular Formula |
C9H6Cl2N2O |
|---|---|
Molecular Weight |
229.06 g/mol |
IUPAC Name |
4,6-dichloro-1H-indole-2-carboxamide |
InChI |
InChI=1S/C9H6Cl2N2O/c10-4-1-6(11)5-3-8(9(12)14)13-7(5)2-4/h1-3,13H,(H2,12,14) |
InChI Key |
RKKBCXFPKWXIFM-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C2=C1NC(=C2)C(=O)N)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![{4,4',4'',4'''-(5,10,15,20-Porphyrintetrayl-|E2N21,N23)tetrakis[1-methylpyridiniumato(2-)]}palladium(4+) tetrachloride](/img/structure/B13667330.png)
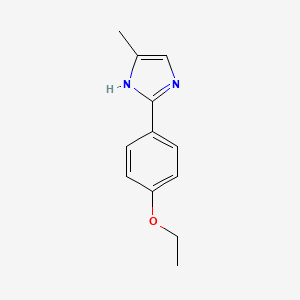
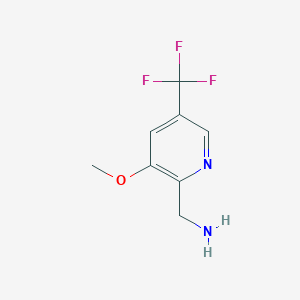
![7-Methyl-6-nitro-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13667348.png)
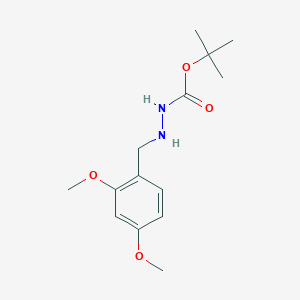
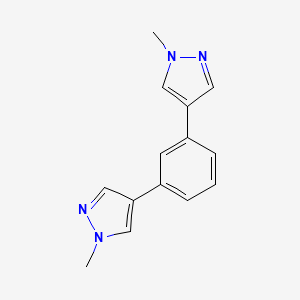
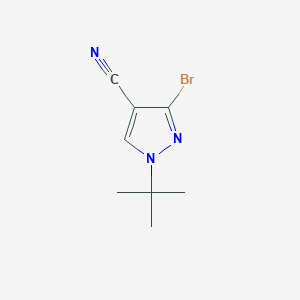

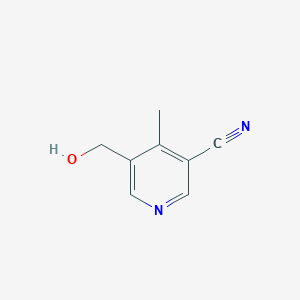
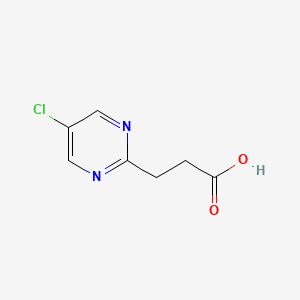
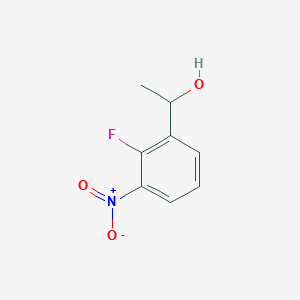
![Ethyl 2-[2-Fluoro-3-(trifluoromethyl)phenyl]thiazole-4-carboxylate](/img/structure/B13667395.png)

![Ethyl imidazo[1,2-B]pyridazine-8-carboxylate](/img/structure/B13667400.png)
